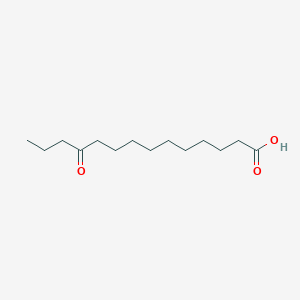

11-Oxotetradecanoic acid

Description

Overview of Oxo-Fatty Acid Significance in Biochemical Systems

Oxo-fatty acids (OFAs) represent a class of fatty acids characterized by the presence of a ketone group along their aliphatic chain. ontosight.ai These molecules are of growing interest in biochemistry due to their diverse and significant roles in various biological processes. ontosight.aiacs.org OFAs are involved in signaling pathways, inflammation, and immune responses. ontosight.ai Some saturated oxo-fatty acids (SOFAs) have demonstrated the ability to inhibit the growth of human cancer cell lines, suggesting potential roles in protecting human health. acs.org

The position of the oxo group on the fatty acid chain is crucial in determining the molecule's specific function and properties. ontosight.ai For instance, the ω-oxidation of fatty acids, which can lead to the formation of oxo-fatty acids, is an important alternative pathway to the more common β-oxidation, particularly when the latter is impaired. nih.gov This pathway is vital for producing dicarboxylic acids and has roles in energy metabolism. nih.gov In certain organisms, such as honeybees, ω- and (ω-1)-oxidation are essential for the production of pheromones. nih.gov

OFAs are formed through various enzymatic and non-enzymatic pathways. Lipoxygenases, for example, can catalyze the formation of oxo-octadecadienoic acids (OxoODEs) from linoleate. jst.go.jp The reactivity conferred by the ketone group makes these molecules important intermediates in the biosynthesis of other bioactive lipids and complex molecules. lookchem.comsmolecule.com

Academic Context and Research Gaps for 11-Oxotetradecanoic Acid

This compound, also known as 11-ketomyristic acid, is a specific oxo-fatty acid with the chemical formula C14H26O3. lookchem.com It is a derivative of myristic acid, a 14-carbon saturated fatty acid, with a ketone group located at the 11th carbon position. lookchem.com While research into the broader class of oxo-fatty acids is expanding, dedicated studies on this compound are less common.

Much of the existing information on this compound is in the context of it being an intermediate in metabolic pathways, such as in the synthesis of certain bioactive lipids. lookchem.com It is recognized as a naturally occurring compound found in various biological systems. lookchem.com However, detailed investigations into its specific biological activities, mechanisms of action, and potential as a biomarker for diseases are areas where significant research gaps exist.

The synthesis of similar oxo-fatty acids, such as 13-oxotetradecanoic acid, involves enzymes like cytochrome P450 monooxygenases that catalyze the ω-hydroxylation of the parent fatty acid, followed by oxidation to the ketone. smolecule.com It is plausible that a similar mechanism is involved in the biosynthesis of this compound from myristic acid.

Further research is needed to fully elucidate the physiological and pathological roles of this compound. This includes understanding its precise biosynthetic and metabolic pathways, its interaction with cellular receptors and enzymes, and its concentration in various tissues under different physiological conditions. Such studies will be crucial in determining its potential applications in medicine and biotechnology. lookchem.com

Interactive Data Tables

Chemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C14H26O3 | lookchem.com |

| Molecular Weight | 242.35 g/mol | lookchem.com |

| Common Names | 11-Ketomyristic acid, 11-Oxomyristic acid | lookchem.com |

| CAS Number | 2388-80-9 | lookchem.com |

Related Oxo-Fatty Acids and Their Significance

| Compound Name | Carbon Chain Length | Position of Oxo Group | Known Significance | Source |

| 3-Oxotetradecanoic acid | 14 | 3 | Intermediate in fatty acid biosynthesis. hmdb.ca | smolecule.comhmdb.ca |

| 13-Oxotetradecanoic acid | 14 | 13 | Intermediate in the synthesis of longer-chain fatty acids. smolecule.com | smolecule.comnih.gov |

| 11-Oxooctadecanoic acid | 18 | 11 | Belongs to the class of long-chain fatty acids. hmdb.ca | hmdb.caebi.ac.uk |

| 10-Oxooctadecanoic acid | 18 | 10 | fluorochem.co.uk |

Structure

3D Structure

Properties

CAS No. |

2388-80-9 |

|---|---|

Molecular Formula |

C14H26O3 |

Molecular Weight |

242.35 g/mol |

IUPAC Name |

11-oxotetradecanoic acid |

InChI |

InChI=1S/C14H26O3/c1-2-10-13(15)11-8-6-4-3-5-7-9-12-14(16)17/h2-12H2,1H3,(H,16,17) |

InChI Key |

SNVHAMLKEHTJMA-UHFFFAOYSA-N |

SMILES |

CCCC(=O)CCCCCCCCCC(=O)O |

Canonical SMILES |

CCCC(=O)CCCCCCCCCC(=O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 11 Oxotetradecanoic Acid

General Principles of Fatty Acid Biosynthesis Relevant to Oxo-Fatty Acid Formation

The creation of fatty acids, including the precursors to oxo-fatty acids, is a fundamental biological process. This synthesis starts with acetyl-CoA, which is converted to malonyl-CoA. wikipedia.org A multi-enzyme complex known as fatty acid synthase (FAS) then catalyzes the sequential addition of two-carbon units from malonyl-CoA to a growing acyl chain. wikipedia.org This iterative process of condensation, reduction, dehydration, and another reduction results in the formation of a saturated fatty acid, such as palmitic acid.

The production of oxo-fatty acids branches off from this main pathway. It generally involves the modification of a pre-formed fatty acid chain. The introduction of an oxo group is typically achieved through the oxidation of a corresponding hydroxy fatty acid. agriculturejournals.cz This oxidation is a critical step that imparts unique chemical properties to the fatty acid molecule.

Several factors can influence the types of fatty acids produced, including the specificities of the condensing enzymes (3-oxoacyl-ACP synthetases) which determine the initial chain length. agriculturejournals.cz The regulation of fatty acid synthesis occurs at key enzymatic steps, such as the carboxylation of acetyl-CoA to malonyl-CoA, which is an irreversible reaction. wikipedia.orgagriculturejournals.cz

Enzymatic Transformations Leading to Oxo-Functionalization

The conversion of a standard fatty acid into an oxo-fatty acid is an enzyme-catalyzed process. Specific oxidoreductases and dehydrogenases play a pivotal role in this transformation, acting on particular precursor substrates.

A key enzyme group involved in the formation of oxo-fatty acids is the oxidoreductases. mdpi.com These enzymes catalyze the transfer of electrons from one molecule to another. Within this class, dehydrogenases are particularly important for oxo-fatty acid synthesis as they facilitate the oxidation of a hydroxyl group to a ketone (oxo) group.

One notable example is the hydroxy fatty acid dehydrogenase (CLA-DH). tandfonline.comfrontiersin.org Studies on gut bacteria like Lactobacillus plantarum have revealed the role of CLA-DH in a multi-step pathway that converts unsaturated fatty acids into various metabolites, including oxo-fatty acids. pnas.orgtandfonline.com In this pathway, a hydroxy fatty acid intermediate is oxidized by CLA-DH to form the corresponding oxo-fatty acid. pnas.orgnih.gov This reaction is often reversible, with the enzyme also capable of reducing an oxo group back to a hydroxyl group, depending on the cellular environment and the availability of cofactors like NADH. nih.govsci-hub.seniph.go.jp Other oxidoreductases, such as those from the glucose-methanol-choline (GMC) oxidoreductase family, are also known to be involved in a wide array of oxidation and reduction reactions involving fatty acids. mdpi.com

The synthesis of 11-oxotetradecanoic acid begins with a 14-carbon saturated fatty acid backbone. smolecule.com The critical step is the introduction of the oxo group at the 11th carbon position. This typically occurs through the oxidation of a precursor molecule, specifically a hydroxy fatty acid. mdpi.comresearchgate.net

In many biological systems, the formation of an oxo-fatty acid is preceded by the hydroxylation of the fatty acid chain. researchgate.net For instance, cytochrome P450 monooxygenases can introduce a hydroxyl group at a specific carbon atom. mdpi.com This hydroxy fatty acid then serves as the direct substrate for a dehydrogenase, which oxidizes the hydroxyl group to a ketone, yielding the final oxo-fatty acid. scispace.com

Microbial pathways provide clear examples of these mechanisms. In some bacteria, unsaturated fatty acids are first hydrated to form a hydroxy fatty acid. mdpi.com This intermediate is then oxidized by a dehydrogenase to produce an oxo-fatty acid. pnas.org The reaction mechanism involves the transfer of a hydride ion from the hydroxyl group to an electron acceptor, such as NAD+, resulting in the formation of a carbonyl group.

Microbial Biotransformation Pathways of Unsaturated Fatty Acids to Oxo-Fatty Acids

Microorganisms are proficient at transforming unsaturated fatty acids into a variety of oxygenated derivatives, including oxo-fatty acids. agriculturejournals.czmdpi.com These biotransformation pathways are of significant interest due to their potential for producing valuable oleochemicals. mdpi.comresearchgate.net

Microbial enzymes involved in fatty acid modification often exhibit high degrees of stereospecificity and regioselectivity. mdpi.com This means they can introduce functional groups at specific positions on the fatty acid chain and in a particular three-dimensional orientation.

Regioselectivity refers to the enzyme's preference for acting on a specific carbon atom. For example, certain microbial hydratases specifically hydrate (B1144303) the double bond at the C-10 position of oleic and linoleic acids. gsartor.org Similarly, lipoxygenases can introduce oxygen at precise locations on a polyunsaturated fatty acid chain. ubaya.ac.id The regioselectivity of cytochrome P450 enzymes can be engineered to favor the hydroxylation of in-chain positions of fatty acids. mdpi.com

Stereospecificity relates to the enzyme's ability to produce or act on a specific stereoisomer. For instance, the hydration of oleic acid by different microorganisms can yield either the R or S enantiomer of 10-hydroxystearic acid, with some producing optically pure forms. gsartor.org However, not all enzymes are highly stereospecific; for example, CLA-DH has been shown to have low stereoselectivity in both dehydrogenation and hydrogenation reactions. sci-hub.se The enzymatic cyclization of allene (B1206475) oxide by allene oxide cyclase leads to an optically pure product, whereas spontaneous chemical cyclization results in a racemic mixture. nih.gov

The combination of regioselectivity and stereospecificity in microbial enzymes allows for the synthesis of specific oxo-fatty acid isomers that would be challenging to produce through conventional chemical methods. mdpi.com

Microorganisms employ several distinct pathways to oxidize fatty acids, leading to the formation of oxo-fatty acids.

One common pathway begins with the hydration of an unsaturated fatty acid. mdpi.com A hydratase introduces a hydroxyl group at the double bond. Subsequently, a dehydrogenase oxidizes the hydroxyl group to a ketone. This two-step process has been observed in various bacteria, including Pseudomonas, Nocardia, and Lactobacillus species. pnas.orggsartor.org

Another significant pathway involves lipoxygenases (LOXs). ubaya.ac.id These enzymes catalyze the dioxygenation of polyunsaturated fatty acids to form hydroperoxy fatty acids. ubaya.ac.idd-nb.info These hydroperoxides can then be further metabolized to a variety of compounds, including keto fatty acids. gerli.com

A third route involves cytochrome P450 monooxygenases. These enzymes can directly hydroxylate saturated fatty acids, which can then be oxidized to oxo-fatty acids by dehydrogenases. mdpi.comcsic.es This pathway is particularly relevant for the production of oxo-fatty acids from saturated precursors.

The table below provides a comparative overview of these microbial oxidation pathways.

| Feature | Hydratase/Dehydrogenase Pathway | Lipoxygenase Pathway | Cytochrome P450 Pathway |

| Initial Substrate | Unsaturated Fatty Acid | Polyunsaturated Fatty Acid | Saturated or Unsaturated Fatty Acid |

| Key Enzymes | Hydratase, Dehydrogenase | Lipoxygenase, other downstream enzymes | Cytochrome P450, Dehydrogenase |

| Initial Product | Hydroxy Fatty Acid | Hydroperoxy Fatty Acid | Hydroxy Fatty Acid |

| Mechanism | Hydration followed by Oxidation | Dioxygenation | Hydroxylation followed by Oxidation |

| Example Organisms | Lactobacillus, Pseudomonas | Myxococcus xanthus | Bacillus megaterium |

Comparative Biosynthesis Across Diverse Biological Kingdoms

The synthesis of oxo-fatty acids is not limited to mammals and is observed across various biological kingdoms, where they can serve diverse functions.

Bacteria: Bacteria utilize fatty acids as essential components of their membrane lipids. nih.gov Some bacterial species are known to produce oxo-fatty acids as metabolic intermediates or as structural components. For instance, gut lactic acid bacteria can metabolize linoleic acid into various hydroxy and oxo-fatty acids, including 10-oxooctadecanoic acid. nih.gov This demonstrates the presence of enzymatic machinery in bacteria capable of oxidizing fatty acid chains. nih.gov Furthermore, specific oxo-fatty acids have been identified as integral parts of bacterial structures. The lipid A component of lipopolysaccharide (LPS) in the bacterium Rhodopseudomonas sphaeroides contains amide-bound 3-oxotetradecanoic acid. asm.org Some Pseudomonas species also produce metabolites like 3-oxododecanoic acid and 3-oxotetradecanoic acid. mdpi.com

Fungi: Fungi, particularly oleaginous (oil-producing) fungi, are capable of producing and accumulating large quantities of lipids and various fatty acids. frontiersin.org The fungal kingdom exhibits a rich diversity in secondary metabolite production, which includes various organic acids. nih.gov Some fungi are known to produce β-keto acids. For example, a new pyrrolidine-2,4-dione (B1332186) derivative isolated from an unidentified fungus was found to be derived from a β-oxotetradecanoic acid. clockss.org Additionally, novel antifungal compounds isolated from Paecilomyces varioti have a structure that terminates in 2-methyl-3-oxo-tetradecanoic acid (MOTDA), highlighting the role of oxo-fatty acids in fungal secondary metabolism. nih.gov Fungal dioxygenases, often fused to cytochrome P450 enzymes, can oxidize unsaturated fatty acids to a range of oxylipins. researchgate.net

Plants: In plants, oxygenated fatty acids, collectively known as oxylipins, are crucial signaling molecules involved in defense against pathogens and responses to environmental stress. nih.gov Their biosynthesis is well-characterized and typically initiated by the oxygenation of polyunsaturated fatty acids like linoleic acid and α-linolenic acid. oup.com The key enzymes in these pathways are lipoxygenases (LOX), which introduce a hydroperoxy group into the fatty acid chain. oup.com These hydroperoxides are then converted by a variety of enzymes, including allene oxide synthase and hydroperoxide lyase, into a vast array of bioactive compounds, including jasmonic acid and other signaling molecules. oup.com While the direct synthesis of this compound is not a major reported pathway, the enzymatic tools for fatty acid oxidation are highly developed in plants. For instance, the synthesis of the plant hormone jasmonic acid involves an intermediate, 12-oxo-phytodienoic acid, which has a structural resemblance to oxo-fatty acids. oup.com

The table below provides a comparative overview of oxo-fatty acid examples found across different biological kingdoms.

| Biological Kingdom | Example Oxo-Fatty Acid(s) | Precursor(s)/Related Pathway | Reference(s) |

| Bacteria | 3-Oxotetradecanoic acid | Lipid A biosynthesis (Rhodopseudomonas) | asm.org |

| 10-Oxooctadecanoic acid | Linoleic acid metabolism (Lactic acid bacteria) | nih.gov | |

| Fungi | β-Oxotetradecanoic acid derivative | Secondary metabolism | clockss.org |

| 2-Methyl-3-oxo-tetradecanoic acid | Antifungal peptide biosynthesis (Paecilomyces) | nih.gov | |

| Plants | 12-Oxo-phytodienoic acid | Jasmonic acid biosynthesis from α-linolenic acid | oup.com |

| 13-Oxo-9,11-tridecadienoic acid | Oxylipin pathway | db-thueringen.de | |

| Mammals | This compound (hypothesized) | ω-Oxidation of Myristic Acid / Lipid Peroxidation | nih.gov |

Synthetic Methodologies and Chemical Derivatization Strategies for 11 Oxotetradecanoic Acid

Total Chemical Synthesis Approaches for 11-Oxotetradecanoic Acid

Total chemical synthesis refers to the complete synthesis of a molecule from simple, commercially available precursors. While detailed total syntheses specifically for this compound are not extensively documented in mainstream literature, general principles of organic synthesis can be applied. The primary challenge lies in the selective functionalization of the C-11 position of a 14-carbon chain.

A common and direct synthetic route to an oxo-fatty acid is the oxidation of the corresponding hydroxy fatty acid. For this compound, this would involve the oxidation of 11-hydroxytetradecanoic acid. The efficiency of such oxidation reactions is highly dependent on the chosen reagents and reaction conditions.

Key strategies often involve the use of chromium-based reagents, such as Jones reagent (chromic acid in acetone/sulfuric acid), or milder, more selective oxidants like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) to convert the secondary alcohol at C-11 to a ketone. The optimization of these reactions is crucial to maximize yield and minimize by-products. researchgate.net For instance, in related oxidation processes, reverse addition (adding the substrate to the oxidant) and careful control of reagent stoichiometry and temperature have been shown to improve conversion rates from around 80% to over 90% and inhibit the formation of unwanted by-products. researchgate.net

The optimization of reaction conditions is a multi-parameter problem, often explored using statistical models like response surface methodology (RSM) to identify the ideal balance of factors for maximum yield. nih.gov

Table 1: General Parameters for Optimization of Oxidation Reactions

| Parameter | Description | Potential Impact on Synthesis |

|---|---|---|

| Oxidizing Agent | The chemical reagent used to perform the oxidation (e.g., Jones reagent, PCC, DMP). | Affects selectivity, reaction rate, and harshness of conditions. |

| Temperature | The temperature at which the reaction is conducted. mdpi.com | Influences reaction rate; higher temperatures can lead to side reactions and degradation. researchgate.netmdpi.com |

| Reaction Time | The duration of the reaction. nih.gov | Insufficient time leads to incomplete conversion; excessive time can promote by-product formation. |

| Solvent | The medium in which the reaction occurs (e.g., acetone, dichloromethane). | Affects solubility of reagents and can influence reaction pathways. |

| Stoichiometry | The molar ratio of oxidant to substrate. researchgate.net | An excess of oxidant may be needed for complete conversion but can also lead to over-oxidation. researchgate.net |

This table presents generalized parameters based on methodologies for optimizing related chemical reactions. researchgate.netnih.govmdpi.com

Regioselectivity is the paramount challenge in the synthesis of this compound. Direct C-H activation and oxidation of the parent compound, tetradecanoic acid (myristic acid), is difficult to control chemically, as the C-H bonds along the alkyl chain have similar reactivity. Achieving selective oxidation at the C-11 position while leaving the other methylene (B1212753) groups untouched requires specialized catalytic systems.

Modern approaches have explored transition-metal catalysts for regioselective C-H functionalization. For example, manganese-based catalyst systems have been developed for the direct, selective C-H lactonization of fatty acids, preferentially forming γ-lactones via oxidation at the C-4 position. nih.govacs.org While these systems demonstrate the potential for chemical regiocontrol, achieving high selectivity at the ω-3 (C-11) position of a C14 acid remains a formidable synthetic hurdle. This difficulty has steered research towards biocatalysis, where enzymes provide unparalleled regioselectivity. chemrxiv.orgacs.org

Semi-Synthetic Routes Utilizing Natural Precursors

Semi-synthesis involves the use of a naturally occurring compound as a starting material, which is then chemically modified to yield the target product. The most logical and abundant natural precursor for this compound is tetradecanoic acid (myristic acid), a common saturated fatty acid found in sources like coconut oil and palm kernel oil.

A semi-synthetic route would involve the regioselective oxidation of myristic acid. As discussed, achieving this chemically is challenging. Therefore, a more viable semi-synthetic approach often integrates a biological step. This could involve:

Using a microorganism or an isolated enzyme to selectively hydroxylate myristic acid at the C-11 position to form 11-hydroxytetradecanoic acid.

Chemically oxidizing the resulting hydroxy fatty acid to this compound using standard methods as described in section 4.1.1.

This chemoenzymatic strategy leverages the high selectivity of biological catalysts and the reliability of chemical oxidation, representing a powerful combination of synthetic techniques.

Enzymatic and Biocatalytic Synthesis of Oxo-Fatty Acids

Biocatalysis has emerged as a highly effective and sustainable alternative for producing oxo-fatty acids due to the remarkable specificity of enzymes. nrel.gov The synthesis of this compound is typically achieved through an enzymatic cascade involving two key enzyme types: a cytochrome P450 monooxygenase (P450) and an alcohol dehydrogenase (ADH). acs.org

The general pathway proceeds in two steps:

Hydroxylation: A P450 enzyme catalyzes the regioselective hydroxylation of the fatty acid substrate (e.g., myristic acid) at a specific carbon atom. To produce this compound, a P450 with ω-3 regioselectivity is required to form 11-hydroxytetradecanoic acid. rsc.org

Oxidation: An alcohol dehydrogenase then oxidizes the newly formed secondary hydroxyl group to a ketone, yielding the final oxo-fatty acid. acs.org

Researchers have successfully engineered P450 enzymes to achieve specific regioselectivities. chemrxiv.orgnih.gov A study using an engineered variant of CYP119 from a thermophilic archaeon demonstrated the production of this compound from myristic acid in a cell-free system. rsc.org

Whole-cell biotransformations utilize intact, living microorganisms (often genetically engineered Escherichia coli or yeast) as self-contained biocatalysts. nih.gov This approach is advantageous because the host cell provides the complex machinery for enzyme expression and the continuous regeneration of expensive cofactors like NADPH, which are required by most P450 enzymes. nih.govnih.gov

To produce this compound, an E. coli strain can be engineered to co-express the necessary enzymes. nih.govjmb.or.kr Such a system would typically include:

A P450 monooxygenase engineered for C-11 hydroxylation of myristic acid.

A suitable alcohol dehydrogenase (ADH) to oxidize the intermediate alcohol to a ketone.

Optionally, other genes to improve fatty acid uptake or prevent degradation of the product. nih.gov

Whole-cell biocatalysis has been successfully used to convert various fatty acids into valuable C9 chemicals like azelaic acid and 9-hydroxynonanoic acid, demonstrating the platform's versatility. researchgate.net The conversion of a fatty acid to an ω-oxo fatty acid can be part of a longer enzymatic cascade to produce valuable monomers like ω-amino fatty acids. google.comgoogle.comrsc.org

Table 2: Key Enzymes in a Whole-Cell System for Oxo-Fatty Acid Synthesis

| Enzyme Class | Gene Example | Function in Pathway |

|---|---|---|

| Cytochrome P450 Monooxygenase | CYP119, P450BM3 | Regioselectively hydroxylates the fatty acid chain at a specific position (e.g., C-11). nrel.govrsc.org |

| Alcohol Dehydrogenase (ADH) | cpADH5 | Oxidizes the intermediate hydroxy fatty acid to the final oxo-fatty acid. |

| Fatty Acid Transport Protein | FadL | Facilitates the uptake of fatty acids from the medium into the cell. nih.gov |

| Acyl-CoA Synthetase | FadD | Activates fatty acids to their CoA esters for metabolism. Often deleted to prevent substrate degradation. d-nb.info |

This table summarizes key enzyme classes and their functions relevant to engineering a whole-cell biocatalyst.

Syntheses using isolated enzymes in a cell-free environment offer several benefits, including higher product concentrations, elimination of cellular transport barriers, and avoidance of cytotoxicity issues. nih.gov However, a major challenge is the need to supply and regenerate expensive cofactors.

A significant advancement in this area is the use of P450 peroxygenases, which utilize hydrogen peroxide (H₂O₂) as the oxidant instead of molecular oxygen and NADPH. acs.org This "cofactor-free" approach greatly simplifies the reaction setup. An engineered peroxygenase derived from CYP119 was shown to effectively convert tetradecanoic acid into a mixture of hydroxy and oxo-fatty acids, including this compound, using just H₂O₂. rsc.org The reaction was performed at 70°C and achieved nearly complete conversion of the substrate within minutes. rsc.org

To further improve product specificity and prevent overoxidation, bienzymatic cascades can be designed. For example, a P450 peroxygenase can be paired with an alcohol dehydrogenase to efficiently channel the intermediate hydroxy fatty acid towards the desired oxo-acid product. acs.orgacs.org This strategy ensures that the newly formed alcohol is immediately converted to the ketone, minimizing its potential for further, unwanted reactions.

Derivatization Strategies for Research Applications

The chemical structure of this compound, featuring a terminal carboxylic acid and a ketone at the C-11 position, offers multiple avenues for chemical modification. lookchem.com These derivatization strategies are essential for a variety of research applications, from enhancing analytical detection to developing tools for biological investigations. Key strategies include esterification for improved analysis, functional group modifications to create probes and conjugates, and the preparation of salt forms to increase solubility in aqueous media.

Esterification for Analytical Characterization and Stability

The analysis of fatty acids like this compound by techniques such as gas chromatography-mass spectrometry (GC-MS) often requires derivatization to improve the analyte's volatility and thermal stability. The polar carboxylic acid group makes the parent molecule relatively non-volatile. Esterification, the process of converting the carboxylic acid to an ester, is a standard approach to address this challenge. iajpr.com

The most common method is the formation of fatty acid methyl esters (FAMEs), which are significantly more volatile than their corresponding free acids. This conversion is typically achieved through acid-catalyzed esterification, with reagents like methanolic HCl or boron trifluoride-methanol complex. iajpr.com The resulting 11-oxotetradecanoate methyl ester can be readily analyzed by GC-MS, allowing for its separation from complex biological mixtures and its identification based on characteristic fragmentation patterns. nih.gov

Beyond methyl esters, other alkyl esters can be synthesized to fine-tune analytical properties or to serve as precursors for further chemical synthesis. iajpr.com The choice of alcohol can influence the retention time in chromatography and the fragmentation in mass spectrometry, providing additional tools for structural confirmation. nih.gov

Table 1: Common Ester Derivatives of this compound for Analytical Applications

| Derivative Name | Reagents for Synthesis | Purpose | Analytical Technique |

| Methyl 11-oxotetradecanoate | Methanol, Acid Catalyst (e.g., H₂SO₄, HCl) | Increase volatility for gas-phase analysis | GC-MS |

| Ethyl 11-oxotetradecanoate | Ethanol, Acid Catalyst | Modify retention time and fragmentation | GC-MS |

| Trimethylsilyl (TMS) Ester | BSTFA, TMCS | Increase volatility, protect functional group | GC-MS |

This table is generated based on common esterification practices for fatty acids for analytical purposes.

The process of esterification is a cornerstone of organic synthesis and is crucial for the characterization of fatty acids. iajpr.com The reaction is reversible, and conditions such as using a large excess of the alcohol or removing water as it forms are employed to drive the reaction to completion. iajpr.comresearchgate.net After the reaction, the ester product is often purified, for example, by crystallization, to remove unreacted fatty acids before analysis. researchgate.net

Functional Group Modifications for Biological Probes and Conjugates

The two primary functional groups of this compound—the carboxylic acid and the ketone—are key handles for chemical modification to create biological probes and conjugates. wikipedia.org Such modifications allow researchers to study the interactions and metabolic fate of the fatty acid within biological systems.

Carboxylic Acid Modifications: The carboxylic acid moiety can be activated and coupled with various molecules. For instance, it can be converted into an amide by reacting with an amine. This allows for the attachment of fluorescent tags, such as dansyl groups, or biotin (B1667282) for affinity purification studies. nih.gov These fluorescent probes can be used to visualize the localization of the fatty acid within cells or tissues. nih.gov

Ketone Modifications: The ketone group at the C-11 position provides a distinct site for selective chemical reactions. It can react with hydrazine-based reagents to form stable hydrazone derivatives. researchgate.net This chemistry is exploited to attach probes or to link the fatty acid to other molecules. For example, reacting this compound with a Girard reagent would introduce a permanently charged quaternary ammonium (B1175870) group, which enhances ionization efficiency for mass spectrometry analysis and can be used for selective capture of the molecule from a complex mixture. researchgate.net

Table 2: Functional Group Modifications of this compound for Biological Probes

| Functional Group | Modification Reaction | Reagent Type | Resulting Linkage | Application |

| Carboxylic Acid | Amide Coupling | Fluorescent Amine (e.g., Dansylamine) | Amide | Fluorescent labeling for imaging studies |

| Carboxylic Acid | Amide Coupling | Biotin-Amine | Amide | Affinity purification of binding partners |

| Ketone | Hydrazone Formation | Hydrazine-derivatized Fluorophore | Hydrazone | Creating fluorescent probes |

| Ketone | Hydrazone Formation | Girard Reagent (e.g., Girard's Reagent T) | Hydrazone | Enhancing ionization for MS detection, selective capture |

This table outlines potential modifications based on the known reactivity of carboxylic acid and ketone functional groups. wikipedia.orgresearchgate.net

The design of such probes is a central theme in chemical biology, enabling the study of molecules in their native biological context. nih.gov By attaching specific tags, researchers can track the molecule's journey, identify its interacting partners, and elucidate its biological function without drastically altering its fundamental biochemical properties. ashp.org

Preparation of Salt Forms for Solubilization in Biological Studies

Like most long-chain fatty acids, this compound has poor solubility in aqueous solutions, which is a significant limitation for many in vitro biological assays that are conducted in aqueous buffers. bjcardio.co.uk To overcome this, the carboxylic acid can be converted into a salt, which dramatically increases its water solubility. mdpi.com

This is a simple acid-base neutralization reaction. bjcardio.co.uk By treating this compound with an inorganic base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), the corresponding sodium or potassium salt is formed. online-learning-college.com

Reaction: C₁₃H₂₅O(COOH) (this compound) + NaOH → C₁₃H₂₅O(COONa) (Sodium 11-oxotetradecanoate) + H₂O

The resulting salt is an ionic compound that readily dissolves in water. savemyexams.com The selection of the counterion (the cation from the base) is guided by the pKa of the drug and the desired physicochemical properties. mdpi.com For a carboxylic acid like this, a strong base is used to ensure complete salt formation. mdpi.com This strategy is fundamental in pharmaceutical sciences and biological research to prepare compounds for experimental use. bjcardio.co.uknih.gov

Table 3: Common Salt Forms of this compound for Enhanced Solubility

| Salt Name | Base Used for Preparation | Key Advantage | Common Use |

| Sodium 11-oxotetradecanoate | Sodium Hydroxide (NaOH) | High water solubility | Preparation of stock solutions for in vitro biological assays |

| Potassium 11-oxotetradecanoate | Potassium Hydroxide (KOH) | High water solubility | Preparation of stock solutions for cell culture experiments |

| Ammonium 11-oxotetradecanoate | Ammonium Hydroxide (NH₄OH) | Good water solubility | Used when sodium or potassium ions are to be avoided |

This table describes the preparation and utility of common salt forms for carboxylic acids based on established chemical principles. online-learning-college.comsavemyexams.com

The ability to prepare soluble salt forms is critical for any biological investigation of this compound, ensuring that the compound can be accurately dispensed and is bioavailable in experimental systems such as enzyme assays or cell-based studies.

Structural Activity Relationships Sar and Computational Studies of 11 Oxotetradecanoic Acid

Structure-Activity Relationship Analysis of Oxo-Fatty Acids

The biological effects of oxo-fatty acids are intricately linked to their chemical structures. Key determinants of activity include the position of the oxo group, the length and saturation of the fatty acid chain, and the presence of other substituents.

Influence of Fatty Acid Chain Length and Saturation

Research on catecholic antioxidants and their fatty acid esters has shown a non-linear relationship between acyl chain length and antioxidant capacity, with medium-sized chains (C8–C14) often exhibiting the highest activity. acs.org This suggests that the 14-carbon backbone of 11-Oxotetradecanoic acid may be optimal for certain biological activities. Furthermore, the presence of unsaturation can introduce kinks in the fatty acid chain, altering its conformation and, consequently, its biological function. For instance, unsaturated variants of oxo-fatty acids can exhibit enhanced reactivity in oxidation studies. As this compound is a saturated fatty acid, it possesses a more flexible and linear structure compared to its unsaturated counterparts, which would influence its binding to target proteins.

Effects of Substituent Patterns on Activity

The presence of other functional groups in addition to the oxo group can further modulate the bioactivity of OFAs. For example, the introduction of hydroxyl groups, as seen in hydroxy-epoxy and keto-epoxy metabolites, creates more complex structures with potentially different biological targets and activities. acs.org The study of lipid A modifications has revealed that various substitutions, such as hydroxyl or even other fatty acyl groups, can dramatically alter the molecule's interaction with receptors like Toll-like receptor 4 (TLR4). nih.gov While this compound itself is a simple oxo-fatty acid, its metabolic derivatives, which may include hydroxylated or other modified forms, could possess distinct biological profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to correlate the chemical structure of compounds with their biological activity. mdpi.com For oxo-fatty acids, QSAR models can help predict their bioactivity based on various molecular descriptors such as lipophilicity, electronic properties, and steric parameters. nih.govcore.ac.uk

Table 1: Hypothetical QSAR Descriptors for Oxo-Fatty Acid Bioactivity

| Descriptor Class | Specific Descriptor Example | Potential Influence on Bioactivity |

| Topological | Carbon number | Affects overall size and lipophilicity. |

| Position of the oxo group | Influences local polarity and steric interactions. | |

| Electronic | Dipole moment | Relates to the molecule's ability to engage in electrostatic interactions. |

| Partial charge on the oxo-group oxygen | Key for hydrogen bonding and interaction with receptor sites. | |

| Hydrophobic | LogP (Octanol-water partition coefficient) | Governs membrane permeability and transport to target sites. |

This table represents a hypothetical set of descriptors based on general QSAR principles for fatty acids and is not derived from a specific study on this compound.

Molecular Docking Studies for Receptor Binding

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions. nih.gov For this compound, potential protein targets include peroxisome proliferator-activated receptors (PPARs), which are known to be modulated by fatty acids and their derivatives. researchgate.netbanglajol.info

Docking studies of various fatty acids and their derivatives into the ligand-binding domain of PPARs have revealed key interactions. Typically, the carboxylic acid headgroup of the fatty acid forms hydrogen bonds with polar residues in the binding pocket, while the hydrophobic tail is accommodated in a lipophilic channel. researchgate.net For this compound, the carboxyl group would be expected to anchor the molecule in the binding pocket of a receptor like PPARα or PPARγ. The 14-carbon chain would occupy the hydrophobic tunnel, and the oxo group at the C-11 position could form additional hydrogen bonds or van der Waals interactions with specific amino acid residues, potentially influencing the binding affinity and selectivity.

Table 2: Potential Interacting Residues in PPARs for Oxo-Fatty Acids

| Receptor | Key Interacting Residues (Hypothetical for this compound) | Type of Interaction |

| PPARα | Ser280, Tyr314, Tyr464 | Hydrogen bonding with carboxyl headgroup. researchgate.net |

| Phe273, Gln277, Val444, Leu456 | Hydrophobic interactions with the alkyl chain. researchgate.net | |

| Residues near the C-11 position | Potential hydrogen bonding or polar interactions with the oxo group. | |

| PPARγ | His323, His449, Tyr473 | Hydrogen bonding with carboxyl headgroup. |

| Cys285, Ile341 | Hydrophobic interactions with the alkyl chain. | |

| Residues near the C-11 position | Potential hydrogen bonding or polar interactions with the oxo group. |

This table is illustrative and based on known interactions of other fatty acids with PPARs. Specific interactions for this compound would require dedicated docking studies.

Molecular Dynamics Simulations for Ligand-Protein Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its protein target over time, offering insights into the stability of the complex and the conformational changes that may occur upon binding. iitm.ac.in MD simulations of fatty acid-protein complexes, such as those with fatty acid-binding proteins (FABPs), have been instrumental in understanding the mechanisms of ligand entry, transport, and release.

For this compound, an MD simulation could elucidate how the presence of the oxo group affects the dynamics of the fatty acid within the binding pocket of a receptor. It could reveal whether the oxo group contributes to a more stable binding pose or if it introduces flexibility that might be important for the biological function. MD simulations can also be used to calculate binding free energies, providing a more quantitative measure of the affinity of this compound for a particular target compared to other fatty acids. innovareacademics.in These simulations can track the movement of the ligand and the protein, revealing conformational changes in both that are crucial for biological activity. iitm.ac.inmdpi.comnih.gov

Density Functional Theory (DFT) Simulations for Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. mdpi.com By solving the Kohn-Sham equations, DFT can accurately model molecular orbital interactions, providing a deeper understanding of a compound's reactivity and stability. mdpi.com

While specific DFT studies exclusively focused on this compound are not extensively documented in the provided results, the principles of DFT are broadly applicable. For a molecule like this compound, DFT simulations could elucidate key electronic properties such as:

Electron Density Distribution: Mapping the electron density would reveal the regions of the molecule that are electron-rich or electron-poor. This is crucial for predicting sites of electrophilic and nucleophilic attack.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a key indicator of molecular stability. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the electrostatic potential on the surface of the molecule, indicating regions that are likely to engage in electrostatic interactions with other molecules. mdpi.com

DFT calculations have been successfully employed to study the structural and electronic properties of various organic molecules, including clusters and their adsorption capacities for different gas molecules. researchgate.netscispace.com These studies demonstrate the utility of DFT in predicting thermodynamic stability, chemical reactivity, and potential applications as sensors. scispace.com Although modern DFT has known limitations, such as in handling dispersion and charge transfer, it remains a valuable tool for predicting molecular electronic properties. nih.gov The accuracy of DFT calculations can be influenced by the choice of functionals and basis sets. dtu.dk

The insights gained from DFT simulations on this compound would be instrumental in understanding its behavior in biological systems and for designing derivatives with enhanced activities.

In Silico Approaches for Bioactivity Prediction and Mechanistic Elucidation

In silico methods, which encompass a range of computational techniques, are increasingly used in drug discovery and development to predict the biological activity of compounds and to elucidate their mechanisms of action. nih.gov These approaches help to screen large libraries of compounds, identify potential drug candidates, and reduce the time and cost associated with experimental studies. arxiv.org

For this compound, in silico studies can be employed to:

Predict Biological Activity Spectra: Tools like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of biological activities based on the chemical structure of a compound. eco-vector.com This can help to identify potential therapeutic applications for this compound.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. mdpi.com By docking this compound into the active sites of various enzymes or receptors, researchers can identify potential molecular targets and understand the binding interactions that govern its biological effects. mdpi.comresearchgate.net The binding energy calculated from docking studies can provide an estimate of the binding affinity. arxiv.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. arxiv.org While not explicitly found for this compound in the provided results, developing a QSAR model for a series of its analogs could help in designing new compounds with improved potency.

Pharmacokinetic (ADME) and Toxicity Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity of a compound. nih.govheca-analitika.com This information is crucial in the early stages of drug development to assess the compound's drug-likeness and potential safety issues.

While specific in silico studies on this compound are not detailed in the search results, the methodologies are well-established. For instance, in silico approaches have been used to identify potential inhibitors of SARS-CoV-2 proteins from natural product libraries. mdpi.comresearchgate.net Such studies often involve creating a library of compounds, performing molecular docking, and sometimes molecular dynamics simulations to assess the stability of the ligand-protein complex. researchgate.net

The application of these in silico methods to this compound could reveal its potential bioactivities and mechanisms of action, guiding further experimental investigations. The ozonolysis of oleic acid, which can lead to the formation of 9-oxononanoic acid (a related oxo-fatty acid), has been studied, and the products and secondary reactions have been characterized. copernicus.org This highlights the type of detailed chemical analysis that can inform and be integrated with computational studies.

Advanced Analytical Techniques for 11 Oxotetradecanoic Acid Characterization and Quantification

Chromatographic Methodologies

Chromatography is a cornerstone for the analysis of 11-oxotetradecanoic acid, enabling its separation from complex mixtures of other fatty acids and lipids.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS/GC-FID)

Gas chromatography (GC) is a powerful tool for analyzing volatile compounds. s4science.atperkinelmer.com However, due to the low volatility of fatty acids like this compound, a derivatization step is typically required to convert them into more volatile forms, such as fatty acid methyl esters (FAMEs). s4science.atperkinelmer.comnih.gov This is often achieved through esterification using reagents like methanolic HCl or sodium methoxide (B1231860) in methanol. sigmaaldrich.comsciopen.com

Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. nih.govchemmethod.com Common columns for FAME analysis include polar columns like the Supelco® Omegawax or non-polar columns like the HP-5MS. sigmaaldrich.comnih.gov

For detection, a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is used.

GC-FID: The FID is a robust and widely used detector that provides quantitative data based on the combustion of organic compounds in a hydrogen flame. s4science.atscioninstruments.com It is known for its good linearity and sensitivity for FAME analysis. sigmaaldrich.com Quantification is typically performed by comparing the peak area of the analyte to that of an internal standard. perkinelmer.com

GC-MS: Coupling GC with MS provides both quantitative and qualitative information. nih.gov The mass spectrometer separates ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound that aids in its identification. jfda-online.com Electron impact (EI) is a common ionization technique used in GC-MS for FAME analysis. nih.gov GC-MS is particularly advantageous for analyzing complex biological samples where definitive identification of analytes is crucial. nih.gov

Table 1: Exemplary GC Method Parameters for FAME Analysis

| Parameter | Value/Description |

| Derivatization | Esterification to Fatty Acid Methyl Esters (FAMEs) |

| Injection Mode | Split or Splitless sciopen.comchemmethod.com |

| Injector Temperature | 250 °C chemmethod.comjofresearch.com |

| Column | e.g., Supelco® Omegawax (30 m x 0.53 mm ID, 0.5 µm) or HP-5MS (30 m x 0.25 mm, 0.25 µm) sigmaaldrich.comnih.gov |

| Oven Temperature Program | Ramped, e.g., initial temperature of 60-70 °C, ramped to 230-300 °C jofresearch.comsci-hub.se |

| Carrier Gas | Helium or Hydrogen jofresearch.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature (FID) | 280 °C sci-hub.se |

| MS Ionization Mode | Electron Impact (EI) |

| MS Scan Range | e.g., m/z 40-550 sigmaaldrich.com |

This table presents a generalized set of parameters. Specific conditions may vary depending on the sample matrix and analytical goals.

High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS/LC-HRMS)

High-Performance Liquid Chromatography (HPLC) is another key technique for the analysis of fatty acids, including oxo fatty acids. sci-hub.se A significant advantage of HPLC is that it often does not require derivatization, allowing for the direct analysis of the free acid. sci-hub.se

HPLC with UV or Charged Aerosol Detection (CAD): Reversed-phase HPLC using C18 columns is commonly employed for the separation of fatty acids. nih.gov The mobile phase typically consists of a mixture of an aqueous solution (often with an acid additive like acetic acid to improve peak shape) and an organic solvent like acetonitrile. sci-hub.se Detection can be achieved using a UV detector if the analyte has a suitable chromophore, or more universally with a Charged Aerosol Detector (CAD). sci-hub.se

HPLC-MS and LC-HRMS: The coupling of HPLC with mass spectrometry (HPLC-MS) offers high sensitivity and selectivity for the analysis of oxo fatty acids. nih.govmdpi.com High-Resolution Mass Spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements, which is invaluable for the identification of unknown compounds and the confirmation of elemental compositions. mdpi.comnih.gov Electrospray ionization (ESI) in negative ion mode is commonly used for the analysis of fatty acids, as they readily form [M-H]⁻ ions. nih.gov

A recent study detailed a liquid chromatography-high-resolution mass spectrometry (LC-HRMS) method for the detection and quantification of various saturated oxo fatty acids (SOFAs) in milk. nih.gov This rapid method involved a simple sample preparation and a 10-minute chromatographic run, revealing the presence of several oxostearic and oxopalmitic acids. nih.gov

Table 2: Typical HPLC Method Parameters for Oxo Fatty Acid Analysis

| Parameter | Value/Description |

| Column | Reversed-phase C18 (e.g., 2.1 x 250 mm, 5 µm) nih.gov |

| Mobile Phase A | Water with 0.2% v/v acetic acid nih.gov |

| Mobile Phase B | Methanol with 0.2% v/v acetic acid nih.gov |

| Gradient Elution | A gradient is typically used to separate a wide range of fatty acids. nih.gov |

| Flow Rate | 0.2 mL/min nih.gov |

| Injection Volume | 40 µL nih.gov |

| Detector | Mass Spectrometer (e.g., Triple Quadrupole or High-Resolution MS) |

| Ionization Mode | Negative Ion Electrospray (ESI⁻) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) for quantification or Full Scan for identification nih.gov |

This table provides a representative example of HPLC parameters. Method optimization is crucial for specific applications.

Ultra-High-Performance Liquid Chromatography (UHPLC)

Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. labrulez.com This technique has been successfully applied to the analysis of various acids and complex lipid mixtures. labrulez.comspringernature.com For instance, a UHPLC method using a BEH C18 column (2.1 x 50 mm, 1.7 µm) has been developed for the rapid determination of α- and β-acids in hop samples. labrulez.com The principles of separation and detection are similar to HPLC, but the higher pressure capabilities of UHPLC systems allow for the use of these more efficient columns. labrulez.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a valuable technique for the separation and preliminary identification of lipids, including oxo fatty acids. nih.govaocs.org It is often used as a preparative step to isolate fractions of interest before further analysis by GC or HPLC. plos.org In TLC, a sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent system (mobile phase) moves up the plate by capillary action, separating the components based on their differential partitioning between the two phases. nih.gov For example, a method for analyzing rumen content involved an initial transesterification followed by TLC to isolate fatty acid methyl esters (FAMEs) from other lipid components like dimethylacetals and oxo-FAMEs. plos.org The separated spots can be visualized using various reagents and their retention factor (Rf) values can be compared to standards for identification. researchgate.net

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H- and ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. nih.gov Both proton (¹H) and carbon-13 (¹³C) NMR are used to characterize fatty acids.

¹H-NMR: A ¹H-NMR spectrum provides information about the different types of protons in a molecule and their chemical environment. For a fatty acid like this compound, specific signals would be expected for the terminal methyl group, the various methylene (B1212753) groups in the aliphatic chain, the protons alpha to the carbonyl group, and the proton of the carboxylic acid group. tandfonline.comrsc.org High-resolution NMR can be used to study the reactivity of keto acids. tandfonline.comnih.gov

¹³C-NMR: A ¹³C-NMR spectrum reveals the number of non-equivalent carbon atoms in a molecule and provides information about their chemical environment. ceitec.cz Key signals in the ¹³C-NMR spectrum of this compound would include the carbonyl carbon of the ketone (typically in the range of 200-220 ppm), the carbonyl carbon of the carboxylic acid (around 170-180 ppm), and the various carbons of the aliphatic chain. rsc.org

Table 3: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Atom Position | Predicted Chemical Shift (ppm) |

| C-1 (Carboxyl) | ~179 |

| C-2 | ~34 |

| C-3 to C-9 | ~24-30 |

| C-10 | ~42 |

| C-11 (Ketone) | ~211 |

| C-12 | ~29 |

| C-13 | ~23 |

| C-14 (Methyl) | ~14 |

Note: These are predicted values and may vary slightly from experimental data.

The combination of these advanced analytical techniques provides a comprehensive toolkit for the unambiguous characterization and precise quantification of this compound in a variety of sample types.

Advanced Mass Spectrometry Techniques (e.g., MS-IT-TOF, high-resolution MS, MS/MS)

The unambiguous identification and quantification of this compound are heavily reliant on advanced mass spectrometry (MS) platforms. These technologies provide the high sensitivity, mass accuracy, and resolving power necessary to distinguish it from a multitude of other lipid species. acs.org

High-Resolution Mass Spectrometry (HRMS) , often utilizing Orbitrap or Quadrupole Time-of-Flight (Q-TOF) analyzers, is fundamental for this work. nih.govtheses.cz HRMS can determine the accurate mass of the parent ion, allowing for the confident assignment of its molecular formula. mdpi.comresearchgate.net For instance, a method for analyzing long-chain fatty acids with an Orbitrap MS set the resolution to 100,000, which is powerful enough to separate isobaric compounds—molecules that have the same nominal mass but different elemental compositions. nih.gov Similarly, LC-HRMS has been effectively used to analyze various oxo fatty acids in human plasma, demonstrating the technique's applicability. mdpi.com

Tandem Mass Spectrometry (MS/MS or MS²) is an indispensable tool for structural elucidation. nationalmaglab.org In this technique, the specific ion corresponding to this compound is selected (the precursor ion) and then fragmented by collision-induced dissociation (CID). nationalmaglab.org The resulting fragment ions (product ions) create a unique "fingerprint" that provides information about the molecule's structure, such as the position of the oxo group. mdpi.comresearchgate.netcore.ac.uk High-energy collisional activation studies on oxofatty acids have detailed the specific fragmentation mechanisms, which are crucial for interpreting these MS/MS spectra and confirming the analyte's identity. core.ac.uk

Hybrid systems like the Ion Trap-Time-of-Flight (IT-TOF) combine multiple MS capabilities. An IT-TOF instrument can perform multiple stages of fragmentation (MSⁿ) for detailed structural analysis while maintaining high mass accuracy for both precursor and product ions. sci-hub.se In one study, isomers of oxo-fatty acids were identified using an HPLC system coupled to an MS-IT-TOF detector, which provided both high-resolution mass data and MS/MS fragmentation patterns for structural confirmation. sci-hub.se

Table 1: Exemplary Mass Spectrometry Data for Oxo-Fatty Acid Isomer Identification

This interactive table shows data used in the identification of an oxooctadecanoic acid isomer, demonstrating the application of MS-IT-TOF. The principles are directly applicable to the analysis of this compound.

| Retention Time (min) | Measured m/z | Theoretical m/z | Error (ppm) | Molecular Formula | Key MS/MS Fragments (m/z) | Tentative Identification | Source |

| 9.093 | 297.2421 | 297.2435 | -4.71 | C18H34O3 | 279.2362, 199.1363, 254.2602 | 11-Oxooctadecanoic acid or isomers | sci-hub.se |

Sample Preparation and Extraction Methodologies for Biological Matrices

The analysis of this compound from biological samples (e.g., plasma, tissues, cells) is challenging due to the complexity of the matrix and the compound's often low concentration. mdpi.comresearchgate.net Therefore, a robust sample preparation workflow is critical to remove interfering substances like proteins and phospholipids (B1166683) and to concentrate the analyte before instrumental analysis. nih.govtiaft.org

Lipid Extraction and Fractionation

The first step in analyzing this compound from a biological source is the extraction of total lipids. nih.gov This is typically achieved through liquid-liquid extraction (LLE) protocols that use organic solvents to separate lipids from the aqueous components of the sample. mdpi.comnih.gov

Several LLE methods are widely used in lipidomics, each with specific advantages and efficiencies for different lipid classes. nih.gov

Folch Method: Uses a chloroform/methanol (2:1, v/v) mixture and is considered a gold standard for lipid extraction. jfda-online.com

Bligh and Dyer Method: A modification of the Folch method that uses a smaller solvent volume of chloroform/methanol/water, making it suitable for samples with high water content. mdpi.comjfda-online.com

Methyl-tert-butyl ether (MTBE) Method: A more modern approach that offers comparable extraction outcomes to classical methods but with the advantage of using less hazardous solvents. nih.gov

Following the initial extraction, fractionation is often necessary to separate the total lipids into different classes, which can help in isolating the free fatty acid fraction containing this compound from more abundant neutral lipids or phospholipids. researchgate.net Solid-phase extraction (SPE) is commonly used for this purpose, where different lipid classes are selectively eluted from a sorbent material. researchgate.netaocs.org

Table 2: Comparison of Common Lipid Extraction Methods

This interactive table summarizes and compares widely used liquid-liquid extraction protocols applicable for isolating lipids, including this compound, from biological matrices.

| Method | Solvent System | Key Advantages | Key Disadvantages | Source(s) |

| Folch | Chloroform/Methanol (2:1) | Considered the "gold standard"; high recovery for a broad range of lipids. | Uses toxic chlorinated solvent; can be time-consuming. | nih.govjfda-online.com |

| Bligh & Dyer | Chloroform/Methanol/Water | Reduced solvent volume compared to Folch; good for samples with high water content. | Also uses toxic chloroform; may form emulsions. | mdpi.comnih.govjfda-online.com |

| MTBE | Methyl-tert-butyl ether/Methanol/Water | Safer solvent profile; effective phase separation. | May have slightly different lipid recovery profiles compared to Folch. | nih.gov |

| BUME | Butanol/Methanol | Chloroform-free. | May require optimization for specific lipid classes. | jfda-online.com |

Derivatization for Enhanced Chromatographic Separation and Detection

Derivatization is a chemical modification process often employed to improve the analytical characteristics of target molecules. nih.gov For fatty acids like this compound, derivatization can serve two main purposes:

For Gas Chromatography-Mass Spectrometry (GC-MS): Fatty acids are not volatile enough for direct GC analysis. They are commonly converted into more volatile forms, such as fatty acid methyl esters (FAMEs), through esterification. researchgate.net

For Liquid Chromatography-Mass Spectrometry (LC-MS): While many modern LC-MS methods can analyze underivatized fatty acids, derivatization can significantly enhance sensitivity. mdpi.com Reagents like pentafluorobenzyl bromide (PFB-Br) react with the carboxylic acid group, creating a derivative that ionizes much more efficiently in negative-ion mode electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), leading to lower detection limits. nih.govlipidmaps.org For example, using a PFB reagent can increase detection sensitivity by two orders of magnitude over conventional methods. nih.gov

It is noteworthy, however, that some advanced LC-HRMS methods are specifically developed to be fast and straightforward by avoiding any derivatization steps. mdpi.com

Purification Techniques (e.g., Solid-Phase Extraction, Liquid Chromatography)

After initial extraction, further purification is essential to isolate this compound and remove matrix components that could interfere with MS analysis, a phenomenon known as ion suppression. mdpi.com

Solid-Phase Extraction (SPE) is the most common purification technique in this context. nih.gov It utilizes a packed cartridge containing a solid adsorbent (the stationary phase). The crude extract is loaded onto the cartridge, and by using a sequence of different solvents, interfering compounds can be washed away while the analyte of interest is retained and then selectively eluted. sigmaaldrich.com The choice of SPE sorbent is critical and depends on the chemical properties of the analyte. aocs.org

Reversed-Phase SPE (e.g., C18, Polymeric): Retains nonpolar compounds like fatty acids from an aqueous sample matrix. Polar impurities are washed away, and the fatty acids are then eluted with an organic solvent. acs.org

Anion-Exchange SPE (e.g., QMA): Retains acidic compounds like this compound, which are negatively charged at an appropriate pH. Neutral and basic compounds are washed away. nih.gov

HybridSPE®: Specifically designed to remove phospholipids, a major source of interference in plasma and serum samples, through a zirconia-coated particle. sigmaaldrich.com

Preparative High-Performance Liquid Chromatography (HPLC) can also be used as a high-resolution purification technique. It operates on the same principles as analytical HPLC but uses larger columns to handle greater sample loads, allowing for the isolation of highly pure fractions of specific compounds for further analysis or characterization.

Data Processing and Bioinformatic Tools for Lipidomics

Modern lipidomics experiments, especially those using HRMS, generate vast and complex datasets. researchgate.net Manual interpretation is impractical, necessitating the use of specialized data processing software and bioinformatic tools to translate raw data into meaningful biological information. nih.gov

The data analysis workflow typically involves several stages: peak detection, alignment across multiple samples, compound identification through database matching of mass and fragmentation spectra, and finally, statistical analysis.

Several dedicated bioinformatic platforms have been developed to streamline this process for lipidomics:

LipidSig: A web-based tool designed for the comprehensive analysis of lipidomics data. bioinfomics.org It provides functions for assessing lipid profiles, performing differential expression and enrichment analysis, and exploring data based on lipid characteristics like class, chain length, and degree of unsaturation. bioinfomics.org

LipidLynxX: Functions as a data transfer and integration hub. biorxiv.org It helps standardize lipid annotations from different analytical platforms and can map them to major lipid databases (e.g., LIPID MAPS, SwissLipids) and pathway analysis tools, facilitating systems-level interpretation. biorxiv.org

LPPtiger and LINEX: These are computational tools specifically developed for redox lipidomics (the study of oxidized lipids). acs.org LPPtiger helps predict and identify oxidized lipids from LC-MS datasets, while the Lipid Network Explorer (LINEX) can construct and analyze biochemical networks to understand the relationships between different lipid species. acs.org

NIST MS Search: A widely used software that compares the experimental MS/MS fragmentation spectrum of an unknown compound against a large library of reference spectra to find a match, which is critical for confident identification. lipidmaps.org

These tools are essential for managing the complexity of lipidomics data, enabling researchers to identify and quantify lipids like this compound and place them within the broader context of metabolic pathways and networks. plos.orgsapub.org

Table 3: Bioinformatic Tools for Lipidomics Data Analysis

This interactive table provides an overview of selected software and platforms used to process, analyze, and interpret data from lipidomics studies.

| Tool Name | Primary Function | Key Features | Source |

| LipidSig | Integrated data mining and analysis | Differential expression, enrichment analysis, machine learning, interactive plots. | bioinfomics.org |

| LipidLynxX | Data integration and annotation conversion | Cross-matching annotations, linking to databases (LIPID MAPS, SwissLipids), pathway analysis support. | biorxiv.org |

| LPPtiger | Identification of oxidized lipids | Prediction and identification of oxidized phospholipids from LC-MS data. | acs.org |

| LINEX | Lipid network analysis | Combines fatty acid and lipid class reactions to compute species-level networks. | acs.org |

| NIST MS Search | Spectral library matching | Compares experimental MS/MS spectra to a reference library for compound identification. | lipidmaps.org |

Future Research Directions and Unexplored Avenues for 11 Oxotetradecanoic Acid

Elucidation of Undiscovered Biosynthetic Enzymes and Regulatory Pathways

The biosynthetic pathway for 11-oxotetradecanoic acid has not been explicitly detailed in scientific literature, presenting a fundamental gap in our understanding. Research on analogous oxo-fatty acids, such as 13-oxotetradecanoic acid, suggests a multi-step enzymatic process that could serve as a model for future investigations.

The initial steps likely involve the standard fatty acid synthase (FAS) system to produce the 14-carbon backbone, myristic acid (tetradecanoic acid). smolecule.comnih.gov The critical step is the introduction of the oxo- group at the C-11 position. This is hypothesized to occur via ω-1 oxidation. This process likely involves a specific cytochrome P450 (CYP) monooxygenase to hydroxylate the fatty acid at the 11th carbon, followed by oxidation of the resulting alcohol to a ketone by a dehydrogenase. smolecule.com Identifying the specific CYP and dehydrogenase enzymes responsible is a primary research objective.

Future research should focus on:

Enzyme Discovery: Screening cell and tissue lysates with myristic acid to identify enzymes that catalyze the formation of 11-hydroxytetradecanoic acid and subsequently this compound.

Genetic Analysis: Utilizing transcriptomic data from various organisms to identify candidate CYP and dehydrogenase genes that are co-expressed with fatty acid metabolism genes.

Regulatory Mechanisms: Investigating the transcriptional and post-translational regulation of these biosynthetic enzymes in response to various physiological stimuli, such as diet, stress, and disease states. nih.gov

Table 1: Potential Enzymes Involved in this compound Biosynthesis (Hypothetical)

| Enzyme Family | Proposed Function | Substrate | Product | Cellular Location |

| Fatty Acid Synthase (FAS) | Carbon chain synthesis | Acetyl-CoA, Malonyl-CoA | Tetradecanoic acid | Cytoplasm |

| Cytochrome P450 (CYP) | ω-1 Hydroxylation | Tetradecanoic acid | 11-Hydroxytetradecanoic acid | Endoplasmic Reticulum |

| Alcohol Dehydrogenase | Oxidation | 11-Hydroxytetradecanoic acid | This compound | Endoplasmic Reticulum/Cytosol |

Comprehensive Mapping of Metabolic Fates and Degradation Products

Once synthesized, the metabolic fate of this compound is unknown. The presence of the ketone group may alter its susceptibility to standard fatty acid degradation pathways like β-oxidation. smolecule.com It is plausible that the oxo- group makes the molecule resistant to the initial steps of β-oxidation, leading to its accumulation or shunting into alternative catabolic or anabolic pathways. smolecule.com

Key research questions to address include:

Catabolic Pathways: Determining whether this compound is a substrate for mitochondrial or peroxisomal β-oxidation and identifying the specific enzymes involved. It is possible that it undergoes ω-oxidation first to form a dicarboxylic acid before being further metabolized. acs.org

Degradation Products: Using isotope tracing and mass spectrometry to identify and quantify the downstream metabolites of this compound in various biological systems. nih.gov

Anabolic Roles: Investigating whether this compound can be modified, elongated, or incorporated into more complex lipids like phospholipids (B1166683) or triglycerides.

Identification of Novel Biological Receptors and Molecular Targets

Many oxidized fatty acids exert their biological effects by binding to specific receptors. For instance, various oxo-lipids are known to interact with G-protein coupled receptors (GPCRs) or nuclear receptors like peroxisome proliferator-activated receptors (PPARs). mdpi.comnih.gov The search for receptors that recognize this compound is a crucial step toward understanding its function.

Future research strategies should include:

Receptor Screening: Employing high-throughput screening of known receptor libraries (e.g., GPCRs, nuclear receptors) with labeled this compound to identify potential binding partners.

Affinity-Based Proteomics: Using chemically modified analogs of this compound as bait to pull down and identify interacting proteins from cell extracts.

Comparative Analysis: Investigating receptors known to bind other oxidized lipids, such as LOX-1 and CD36 which bind oxidized LDL, for potential cross-reactivity with this compound. nih.govmdpi.comnih.gov

Table 2: Known Receptors for Analogous Oxidized Lipids

| Receptor | Ligand Class | Function | Potential Relevance for this compound |

| PPARγ | Oxo-eicosanoids (e.g., 5-oxo-ETE) | Regulation of metabolism, inflammation | A potential nuclear receptor target regulating gene expression. nih.gov |

| LOX-1 (OLR1) | Oxidized LDL | Endothelial activation, atherosclerosis | Could be a scavenger receptor involved in its uptake and signaling. nih.govahajournals.org |

| CD36 | Oxidized Phospholipids, Oxidized LDL | Fatty acid transport, foam cell formation | May recognize the oxidized nature of the fatty acid for transport or signaling. mdpi.comnih.gov |

| OR51E2 | Short-chain fatty acids | Sperm chemotaxis | Homologous GPCRs might exist for longer-chain oxo-fatty acids. |

Deeper Mechanistic Studies of Cellular and Molecular Interactions

Assuming the identification of biological targets, detailed mechanistic studies will be required to understand how this compound influences cellular behavior. Research on related compounds, such as 11-oxo-eicosatetraenoic acid (11-oxo-ETE), has demonstrated antiproliferative effects, suggesting that this compound could play a role in regulating cell growth and viability. nih.gov

Areas for mechanistic investigation include:

Cellular Uptake and Trafficking: Studying the mechanisms by which the compound enters cells, whether through passive diffusion or via specific transporters, and determining its subcellular localization. nih.gov

Signal Transduction: Elucidating the downstream signaling cascades activated upon receptor binding, such as changes in second messengers (e.g., cAMP, Ca2+), protein phosphorylation, and gene expression. nih.gov

Enzyme Inhibition/Activation: Assessing the ability of this compound to directly modulate the activity of key enzymes involved in lipid metabolism or inflammatory pathways, such as lipoxygenases (LOX). nih.gov

Exploration in New Biological Systems and Ecological Niches

The occurrence of this compound in nature is not well-documented. Future research should aim to identify its presence in a wide range of organisms and environments. Oxo-fatty acids have been found in various bacteria, algae, and plants, where they can act as signaling molecules or chemotaxonomic markers. mdpi.comgerli.comnih.gov

Promising areas for exploration are:

Microbiology: Investigating the production and function of this compound in different bacterial species, particularly those in host-associated or unique environmental niches. For example, some Mesorhizobium species produce very-long-chain oxo-fatty acids in their lipopolysaccharides. nih.gov

Marine Biology: Screening marine organisms, such as diatoms and other microalgae, which are known to produce a diverse array of oxylipins, for the presence of this compound. mdpi.com

Environmental Science: Exploring its potential role as a biomarker for specific biological or chemical processes, such as the microbial degradation of plastics, where other oxo-fatty acids have been identified as byproducts.

Development of Advanced Synthetic Strategies for Chemically Modified Analogs

To facilitate the study of this compound, the development of robust synthetic methods and chemically modified analogs is essential. These analogs can serve as valuable tools for a variety of applications.

Future synthetic chemistry efforts should focus on:

Scalable Synthesis: Optimizing synthetic routes to produce pure this compound in sufficient quantities for extensive biological testing.

Labeled Analogs: Synthesizing isotopically labeled versions (e.g., with ¹³C or ²H) for metabolic tracing studies.

Functionalized Probes: Creating analogs with reporter tags, such as fluorescent dyes or biotin (B1667282), for visualization of cellular uptake and localization.

Bioorthogonal Analogs: Developing analogs containing "clickable" functional groups (e.g., alkynes or azides) to enable the identification of binding partners and for in vivo imaging applications. snmjournals.orgnih.gov

Integration of Multi-Omics Data for Systems-Level Understanding of Oxo-Fatty Acids

A comprehensive understanding of this compound can only be achieved through a systems-level approach. Integrating data from multiple "omics" platforms will be crucial for placing this molecule within the broader context of cellular and organismal metabolism. waters.comnih.gov

A multi-omics strategy would involve:

Lipidomics and Metabolomics: Utilizing high-resolution mass spectrometry to perform untargeted and targeted analyses of biological samples to quantify this compound and correlate its levels with other metabolites and lipids under different conditions. lcms.cznih.govmasseycancercenter.org

Transcriptomics and Proteomics: Combining lipidomic data with gene and protein expression data to identify pathways and networks that are co-regulated with this compound levels.

Computational Modeling: Using the integrated datasets to build computational models of fatty acid metabolism that can predict the impact of perturbations and generate new, testable hypotheses about the function of oxo-fatty acids.

By pursuing these avenues of research, the scientific community can move this compound from the realm of the unknown into the spotlight, potentially revealing a new player in the complex and fascinating world of lipid biology.

Q & A

Q. How can researchers reconcile discrepancies between computational predictions and experimental results for this compound?